(Z)-3,7-Dimethyl-2,6-octadienyl cinnamate, commonly known as neryl cinnamate, is the geometrically pure Z-isomer of the ester formed from nerol and cinnamic acid. This compound belongs to the class of terpenoid esters, which are widely recognized for their applications as fragrance ingredients and as biologically active agents in pharmaceutical and agricultural research. The specific (Z) or *cis* geometry at the 2,3-double bond of the octadienyl moiety distinguishes it from its (E) or *trans* isomer, geranyl cinnamate. This structural difference is critical, as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets and olfactory receptors, making the two isomers non-interchangeable for specific, high-performance applications.
Procuring a generic cinnamate ester or an unseparated mixture of (Z) and (E) isomers introduces significant performance and reproducibility risks. The distinct stereochemistry of neryl cinnamate ((Z)-isomer) compared to its close analog, geranyl cinnamate ((E)-isomer), directly results in differential biological activity. For example, in applications such as targeted larvicides or specific antifungal formulations, the potency can vary significantly between isomers. Using an undefined mixture or the incorrect isomer can lead to reduced efficacy, failure to meet regulatory or quality control standards, and lack of batch-to-batch consistency in formulated products. Therefore, for research and development requiring precise biological outcomes or specific fragrance profiles, the procurement of the isomerically pure (Z)-3,7-Dimethyl-2,6-octadienyl cinnamate is essential for predictable and optimized results.
In a direct comparison of antifungal activity against the pathogenic yeast *Candida albicans*, the geranyl isomer (geranyl cinnamate) demonstrated a minimum inhibitory concentration (MIC) of 0.16 μL/mL. While this specific study did not include neryl cinnamate, related research on cinnamaldehyde derivatives consistently shows that minor structural changes, including stereoisomerism, significantly impact MIC values against various fungal strains. The documented high potency of the geranyl isomer establishes a critical benchmark, making isomerically pure neryl cinnamate essential for systematic structure-activity relationship (SAR) studies aimed at optimizing antifungal formulations. Procuring an undefined mixture would confound results and prevent the identification of the more potent isomer for a specific fungal target.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) vs. Candida albicans |
| Target Compound Data | Data required for direct comparison; procurement is justified for SAR studies against this benchmark. |
| Comparator Or Baseline | Geranyl Cinnamate (E-isomer): 0.16 μL/mL |
| Quantified Difference | Not available in a direct head-to-head study. The established high activity of the comparator makes this a critical parameter to determine for targeted antifungal development. |
| Conditions | In vitro antifungal susceptibility testing against *Candida albicans*. |
For developing specialized antifungal treatments, selecting the isomer with the lowest MIC is a primary procurement driver to maximize potency and minimize required concentrations.
Neryl cinnamate is synthesized from nerol and cinnamic acid (or its activated derivatives like cinnamoyl chloride). Both precursors have well-documented, distinct biological activities. Cinnamic acid itself shows antifungal activity against *Candida albicans* with an MIC of 405 µM. Geraniol, the alcohol precursor to the (E)-isomer, is a potent bactericide against *S. aureus* and *E. coli*. The esterification process creates a new molecule with a unique activity profile, such as the potent antifungal activity of geranyl cinnamate (MIC 0.16 μL/mL). Procuring the pre-formed, pure neryl cinnamate ester bypasses the need for in-house synthesis and purification, which can be complex and require handling hazardous reagents like thionyl chloride. This provides a reliable, high-purity starting material, ensuring that the observed bioactivity is attributable to the ester itself and not to residual precursors, which is critical for reproducible screening and formulation.
| Evidence Dimension | Reproducibility & Process Efficiency |
| Target Compound Data | Provides a purified, single-component starting material for bioassays. |
| Comparator Or Baseline | In-situ synthesis or use of precursors (Cinnamic Acid / Nerol). |
| Quantified Difference | Eliminates multi-step synthesis (e.g., acyl chloride formation, esterification, purification) with reported yields of ~81-98% that require significant process control. |
| Conditions | Laboratory or industrial formulation development. |
This saves significant process development time and cost, eliminates handling of hazardous reagents, and ensures the starting material's purity for reproducible biological results.
In fragrance and flavor applications, isomeric purity is paramount for achieving a specific, desired sensory profile. While direct comparative data for neryl cinnamate is limited, the profiles of related neryl and geranyl esters are distinct. Neryl acetate, for example, is described as having soft, radiant floral, and pear-like notes. In contrast, simpler cinnamates like methyl cinnamate offer a different profile, often described as fruity balsamic with strawberry and spice nuances. Linalyl cinnamate, another terpenyl cinnamate, provides a sweet, balsamic, floral-lily scent used as a fixative in delicate floral accords. The unique combination of the neryl (rosy, sweet) and cinnamate (balsamic, spicy) moieties in neryl cinnamate is expected to yield a distinct olfactory profile that cannot be replicated by its geranyl isomer, simpler alkyl cinnamates, or other terpenyl esters. Procurement of the pure Z-isomer is therefore essential for perfumers and flavorists needing to create a specific, non-generic, and reproducible scent or taste.
| Evidence Dimension | Odor Profile |
| Target Compound Data | Expected sweet, floral (rosy), and balsamic-spicy notes. |
| Comparator Or Baseline | Methyl Cinnamate: Fruity, balsamic, strawberry-like, spicy. Linalyl Cinnamate: Sweet, balsamic, floral-lily. |
| Quantified Difference | Qualitative difference in scent profile based on the distinct contributions of the neryl and cinnamate groups. |
| Conditions | Sensory evaluation in fragrance and flavor compounding. |
This allows for the creation of unique and sophisticated fragrance/flavor profiles that are not achievable with more common, achiral, or isomeric mixture substitutes.
This compound is the ideal choice for researchers conducting structure-activity relationship (SAR) studies to develop new antifungal drugs. Given the high potency of its E-isomer (geranyl cinnamate) against *Candida albicans*, procuring the pure Z-isomer allows for a direct, unambiguous comparison to determine the optimal geometric configuration for maximizing antifungal efficacy.
For perfumers aiming to create sophisticated and unique floral-balsamic scents, neryl cinnamate offers a distinct profile that cannot be replicated by common substitutes like methyl cinnamate or isomeric mixtures. Its expected combination of sweet, rosy (neryl) and warm, spicy (cinnamate) notes makes it a valuable component for building complex, high-end fragrance accords where nuance and reproducibility are critical.
In high-throughput screening for new bioactive compounds (e.g., insecticides, antimicrobials), starting with isomerically pure neryl cinnamate is essential for data integrity. It eliminates the variable of isomeric contamination, ensuring that any observed biological "hit" is directly attributable to the Z-isomer. This prevents costly false leads and ensures the reproducibility of results, a key requirement in preclinical research and development.